9H-xanthene-9-carbohydrazide
Overview
Description
9H-xanthene-9-carbohydrazide is an organic compound with the molecular formula C14H12N2O2. It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbohydrazide functional group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
9H-xanthene-9-carbohydrazide is a derivative of xanthones, a class of secondary metabolites produced by plant organisms . Xanthones are known for their wide range of bioactivities . .
Mode of Action
As a xanthone derivative, it is likely to share some of the bioactivities common to xanthones, such as antioxidant and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . .
Result of Action
As a xanthone derivative, it may share some of the molecular and cellular effects common to xanthones, such as antioxidant and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-9-carbohydrazide typically involves the reaction of xanthene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Xanthene-9-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of xanthene-9-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
9H-xanthene-9-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Xanthene-9-carboxylic acid: A precursor in the synthesis of 9H-xanthene-9-carbohydrazide.
Xanthone: A structurally related compound with similar aromatic properties.
9H-xanthene-9-one: Another derivative of xanthene with different functional groups.
Uniqueness: this compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other xanthene derivatives.
Properties
IUPAC Name |
9H-xanthene-9-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNAWMSFFMKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970187 | |
Record name | 9H-Xanthene-9-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5484-20-8 | |
Record name | 9H-Xanthene-9-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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